[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
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Overview
Description
[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound with the molecular formula C18H21NO4. This compound is characterized by the presence of ethoxyphenyl groups attached to both the carbamoyl and acetate moieties. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 4-ethoxyphenyl isocyanate with 4-ethoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Ethoxyphenyl isocyanate} + \text{4-Ethoxyphenylacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The ethoxyphenyl groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with other similar compounds, such as:
- [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
- [(4-Chlorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
- [(4-Bromophenyl)carbamoyl]methyl 2-(4-bromophenyl)acetate
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications. This compound is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity in various chemical reactions.
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-24-17-9-5-15(6-10-17)13-20(23)26-14-19(22)21-16-7-11-18(12-8-16)25-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPZEDDSXMHXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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